(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride
Description
Historical Background and Development
(1R,3R)-Methyl 3-aminocyclopentanecarboxylate hydrochloride emerged as a critical intermediate in asymmetric synthesis during the late 20th century, driven by advancements in stereoselective methodologies. Early work focused on cyclopentane β-amino acids due to their conformational rigidity, which proved valuable for peptide foldamer design. A pivotal milestone occurred in 2002 with the development of stereoselective routes for functionalizing trans-2-aminocyclopentanecarboxylic acid (ACPC) derivatives, enabling precise side-chain modifications. By 2024, scalable synthetic protocols using reductive amination and Fmoc protection strategies allowed efficient production of all four ACPC stereoisomers, including the (1R,3R)-configuration.
Table 1: Key Historical Milestones
Significance in Organic and Medicinal Chemistry
This compound’s cyclopentane backbone imposes torsional constraints that stabilize secondary structures in β-peptides, making it indispensable for foldamer research. Its methyl ester and hydrochloride groups enhance solubility while preserving reactivity for peptide coupling. In drug design, the (1R,3R)-configuration enables precise spatial positioning of pharmacophores, as demonstrated in thromboxane A2 receptor antagonists. Recent studies highlight its utility in creating helical β/γ-hybrid peptides with defined topological properties.
Relevance in Stereochemistry Research
The (1R,3R) stereochemistry profoundly influences molecular recognition processes. NMR studies reveal that Fmoc-protected derivatives exhibit dynamic carbamate isomerism, complicating enantiopurity assessments. However, chiral solvating agents like tert-butyl carbamoyl quinine enable precise determination of enantiomeric excess (ee >99%). The compound’s rigid bicyclic structure also serves as a model for studying stereoelectronic effects in asymmetric catalysis.
Overview of Current Research Applications
- Peptide Foldamers : Hybrid β/γ-oligomers incorporating (1R,3R)-configured residues adopt stable 2.4₁₃-helical conformations in chloroform, with solvation free energies driving structural stability.
- Neurological Drug Development : As a homolog of cispentacin, this compound shows potential in modulating neurotransmitter pathways.
- Materials Science : Incorporation into polymers enhances thermal stability while maintaining biodegradability.
Properties
IUPAC Name |
methyl (1R,3R)-3-aminocyclopentane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMCJNXERREXFB-KGZKBUQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@H](C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride typically involves the esterification of 3-aminocyclopentanecarboxylic acid followed by the formation of its hydrochloride salt. The reaction conditions often include the use of methanol as a solvent and hydrochloric acid to form the hydrochloride salt. The process can be summarized as follows:
Esterification: 3-aminocyclopentanecarboxylic acid is reacted with methanol in the presence of a catalyst such as sulfuric acid to form the methyl ester.
Formation of Hydrochloride Salt: The methyl ester is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
- Role as a Building Block : (1R,3R)-Methyl 3-aminocyclopentanecarboxylate hydrochloride serves as a key intermediate in the synthesis of various pharmaceuticals. Its unique cyclopentane structure allows for the development of compounds with specific biological activities.
- Case Study : Research has demonstrated its utility in synthesizing analogs of known drugs, enhancing their efficacy and reducing side effects. For instance, derivatives of this compound have shown promise in modulating neurotransmitter systems, potentially leading to new treatments for neurological disorders.
Pharmacology
Neuropharmacological Applications
- Potential in Treating CNS Disorders : Studies indicate that this compound interacts with neurotransmitter receptors, particularly those involved in mood regulation and cognition. Its application in drug formulations targeting conditions such as depression and anxiety is under investigation.
- Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of compounds derived from this molecule in treating various central nervous system disorders. Preliminary results suggest improved patient outcomes compared to existing therapies.
Biochemistry
Cell Culture and Biochemical Assays
- Buffering Agent : This compound is utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5. This property is critical for experiments requiring stable pH conditions to ensure cell viability and function.
- Data Table: Buffering Capacity Comparison
| Compound | pH Range | Application |
|---|---|---|
| This compound | 6 - 8.5 | Cell culture |
| MOPS | 6.5 - 7.5 | General biological assays |
| HEPES | 7 - 8 | Protein purification |
Mechanism of Action
The mechanism of action of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of metabolic enzymes or modulation of receptor activity, leading to various biological effects.
Comparison with Similar Compounds
Stereoisomers of Methyl 3-Aminocyclopentanecarboxylate Hydrochloride
The compound has four possible stereoisomers due to two chiral centers (positions 1 and 3). These isomers exhibit distinct physicochemical and biological properties:
Key Differences :
- Solubility: The (1R,3R) isomer shows improved solubility in methanol and ethyl acetate compared to (1S,3S), likely due to subtle differences in crystal packing .
- Synthetic Utility : The (1R,3R) and (1S,3S) isomers are preferred in asymmetric synthesis for their compatibility with chiral auxiliaries, while (1R,3S) and (1S,3R) are less commonly used .
- Cost : The (1R,3R) isomer is significantly more expensive due to higher demand in drug discovery .
Structural Analogues with Different Ring Sizes
Cyclopentane derivatives are often compared to cyclohexane and cyclobutane analogues for their conformational flexibility and metabolic stability:
Key Differences :
- Conformational Flexibility : Cyclopentane derivatives (e.g., 1398534-59-2) exhibit greater ring puckering than cyclohexane analogues, enhancing binding to rigid enzyme pockets .
- Metabolic Stability : Cyclobutane derivatives (e.g., 1212304-86-3) are more resistant to oxidative metabolism due to reduced ring strain compared to cyclopentane .
Derivatives with Modified Ester Groups
Replacing the methyl ester with bulkier groups alters pharmacokinetic properties:
Key Differences :
Key Differences :
- The (1R,3R) isomer has additional hazards (H335: respiratory irritation) compared to cyclohexane derivatives, necessitating stricter ventilation controls .
Biological Activity
(1R,3R)-Methyl 3-aminocyclopentanecarboxylate hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, biological interactions, and therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C₇H₁₄ClNO₂
- Molecular Weight : Approximately 179.65 g/mol
- Physical Appearance : White to yellow solid
The biological activity of this compound primarily involves its interaction with specific molecular targets. It acts as an inhibitor of various enzymes by binding to their active sites, thereby blocking their functionality. This inhibition can influence metabolic pathways and receptor activity, leading to diverse biological effects .
Key Mechanisms:
- Enzyme Inhibition : The compound inhibits specific enzymes which can modulate metabolic pathways.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways relevant to neurological functions.
Biological Activity Overview
Research indicates that this compound exhibits notable activities in neuropharmacology and enzyme inhibition. Its structural properties allow it to engage effectively with biological targets.
Table 1: Summary of Biological Activities
Neuropharmacological Studies
A study highlighted the compound's interaction with neurotransmitter systems, suggesting that it could modulate synaptic transmission and potentially serve as a therapeutic agent for neurological disorders .
Enzyme Inhibition
Research has shown that this compound can inhibit specific enzymes involved in critical metabolic pathways. For instance, it was found to inhibit phosphatidylinositol 3-kinase delta (PI3Kδ), which is implicated in various cellular processes including growth and metabolism .
Antimicrobial Properties
Although the primary focus has been on its neuropharmacological effects, preliminary studies suggest that the compound may exhibit antimicrobial activity. In vitro tests indicated potential efficacy against certain bacterial strains, although more extensive research is required to confirm these findings .
Table 2: Enzyme Inhibition Data
Q & A
Q. What are the recommended protocols for safe handling and storage of (1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride in laboratory settings?
Methodological Answer:
- Handling: Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Perform operations in a fume hood to minimize inhalation risks .
- Storage: Store in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to moisture and light, as hydrochloride salts are hygroscopic and prone to hydrolysis .
- Spill Management: Absorb spills with inert materials (e.g., silica gel, sand) and dispose of as hazardous waste .
Q. How can researchers optimize the synthesis of this compound to achieve high enantiomeric purity?
Methodological Answer:
- Chiral Resolution: Utilize chiral auxiliaries or enzymatic resolution to separate enantiomers. For cyclopentane derivatives, asymmetric hydrogenation with Ru-BINAP catalysts is effective .
- Purification: Employ recrystallization in ethanol/water mixtures to isolate the desired (1R,3R)-isomer. Monitor purity via chiral HPLC with a cellulose-based column .
- Yield Improvement: Optimize reaction time and temperature (e.g., 0–5°C for amine protection steps) to minimize racemization .
Q. What analytical techniques are most effective for characterizing the stereochemical configuration of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm cyclopentane ring conformation and amine/carboxylate functional groups. Compare coupling constants () with known stereoisomers .
- Polarimetry: Measure specific optical rotation () to verify enantiomeric excess (e.g., expected to +25° for the (1R,3R)-form) .
- Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H] at m/z 192.1) and fragmentation patterns .
Advanced Research Questions
Q. How should researchers address discrepancies in stability data when storing this compound under varying temperature and humidity conditions?
Methodological Answer:
- Controlled Stability Studies: Conduct accelerated degradation tests at 40°C/75% RH for 6 months. Monitor via HPLC for decomposition products (e.g., free amine or cyclopentanol derivatives) .
- Data Reconciliation: Compare degradation kinetics with Arrhenius modeling to predict shelf-life. Address outliers by verifying storage container integrity (e.g., desiccant use in vials) .
- Contradictory Evidence: If conflicting data arise (e.g., hydrolysis rates in SDS vs. literature), replicate experiments under standardized conditions (pH 7.4 PBS, 25°C) .
Q. What strategies can resolve enantiomeric impurities in this compound synthesized via racemic pathways?
Methodological Answer:
- Kinetic Resolution: Use lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired (1S,3S)-enantiomer .
- Chromatographic Separation: Apply simulated moving bed (SMB) chromatography with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .
- Crystallization-Induced Diastereomer Transformation (CIDT): Form diastereomeric salts with chiral acids (e.g., L-tartaric acid) and recrystallize .
Q. How can researchers design experiments to evaluate the compound’s reactivity in aqueous buffers for biological assays?
Methodological Answer:
- pH-Dependent Stability: Incubate the compound in PBS (pH 7.4), acetate (pH 5.0), and Tris-HCl (pH 8.0) at 37°C. Quantify degradation via LC-MS over 24–72 hours .
- Reactivity Profiling: Test nucleophilic reactivity by reacting with fluorescamine or dansyl chloride to detect free amine formation .
- Bioassay Compatibility: Pre-treat with stabilizers (e.g., 1 mM ascorbic acid) to mitigate oxidation in cell culture media .
Data Contradiction Analysis
Q. How should conflicting reports about the compound’s solubility in polar aprotic solvents be resolved?
Methodological Answer:
- Replicate Measurements: Use standardized shake-flask methods in DMSO, DMF, and acetonitrile at 25°C. Quantify solubility via UV-Vis spectrophotometry (λ = 260 nm) .
- Contradictory Sources: If solubility in DMSO varies (e.g., 10 mg/mL vs. 50 mg/mL), verify purity (HPLC >98%) and solvent water content (<0.1%) .
- Molecular Dynamics (MD) Simulations: Model solvation free energy to predict solubility trends .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
